molecular formula C11H13NO B7627736 4-(2,6-Dimethylphenyl)azetidin-2-one

4-(2,6-Dimethylphenyl)azetidin-2-one

Cat. No.: B7627736
M. Wt: 175.23 g/mol
InChI Key: SCFGKINXVAGDIW-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenyl)azetidin-2-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is a member of the azetidinone family, which is characterized by a four-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the azetidinone ring . The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The azetidinone ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

4-(2,6-Dimethylphenyl)azetidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenyl)azetidin-2-one involves its interaction with molecular targets in biological systems. The azetidinone ring is known to inhibit certain enzymes, which can disrupt cellular processes and lead to therapeutic effects. The specific pathways and targets depend on the context of its use, such as antimicrobial or anticancer applications .

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one: The parent compound of the azetidinone family, known for its role in β-lactam antibiotics.

    2,6-Dimethylphenyl derivatives: Compounds with similar aromatic structures but different functional groups.

Uniqueness

4-(2,6-Dimethylphenyl)azetidin-2-one is unique due to the presence of both the azetidinone ring and the 2,6-dimethylphenyl group. This combination imparts specific chemical and biological properties that are not found in other compounds. Its potential for diverse applications in chemistry, biology, and medicine makes it a valuable subject of study.

Properties

IUPAC Name

4-(2,6-dimethylphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-4-3-5-8(2)11(7)9-6-10(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFGKINXVAGDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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